molecular formula C9H5ClN2O2 B1338611 3-Chloro-8-nitroquinoline CAS No. 73868-16-3

3-Chloro-8-nitroquinoline

Cat. No. B1338611
CAS RN: 73868-16-3
M. Wt: 208.6 g/mol
InChI Key: LURBIXAVAXWTEE-UHFFFAOYSA-N
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Description

3-Chloro-8-nitroquinoline is a compound that is structurally related to various quinoline derivatives that have been studied for their potential applications in medicinal chemistry and materials science. While the specific compound 3-Chloro-8-nitroquinoline itself is not directly mentioned in the provided papers, insights can be drawn from the related compounds that have been investigated.

Synthesis Analysis

The synthesis of related quinoline derivatives often involves multi-step processes including cyclization, nitration, and chlorination. For instance, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was synthesized through a three-step process starting from 4-methoxyaniline, which included cyclization, nitration, and chlorination steps, achieving an 85% yield . Similarly, solid-phase synthesis has been employed to create 3-hydroxy-6-nitroquinolin-4(1H)-ones, starting from immobilized 4-chloro-5-nitroanthranilic acid . These methods highlight the versatility and efficiency of synthesizing nitro- and chloro-substituted quinolines.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often characterized using spectroscopic techniques such as FTIR, FT-Raman, and NMR. For example, the structural parameters of 8-chloroquinoline and 8-nitroquinoline were determined using ab initio and DFT calculations, and their spectroscopic properties were compared with experimental data . The influence of chloro and nitro groups on the skeletal modes and proton chemical shifts was investigated, providing insights into how substitutions at different positions affect the overall molecular structure.

Chemical Reactions Analysis

Quinoline derivatives participate in various chemical reactions, including hydrogen bonding interactions with other molecules. The crystal structures of several isomeric compounds, including those with 3-chloro-2-nitrobenzoic acid, revealed short hydrogen bonds between the acid and base molecules . These interactions are crucial for understanding the reactivity and potential binding mechanisms of quinoline derivatives in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as their spectroscopic characteristics and reactive properties, have been extensively studied. For instance, DFT calculations and molecular dynamics simulations were used to evaluate the reactive properties of 8-hydroxyquinoline derivatives, indicating their potential as nonlinear optical (NLO) materials due to their dipole moment, polarizability, and hyperpolarizability values . Additionally, antimycotic activity has been observed in some chloro- and nitro-substituted quinolines, suggesting their potential in pharmaceutical applications .

Scientific Research Applications

Synthesis and Antibacterial Properties

Research into 8-nitrofluoroquinolone derivatives, related to 3-Chloro-8-nitroquinoline, has shown promising antibacterial properties. These derivatives, including ones with substituted primary amine appendages, exhibit interesting activity against both gram-positive and gram-negative strains. Particularly, certain derivatives have shown good activity against S. aureus, suggesting potential applications in antibacterial treatments (Al-Hiari et al., 2007).

Crystal Structure Analysis

Studies on the crystal structures of 3-chloro-2-nitrobenzoic acid with quinoline derivatives, including 8-nitroquinoline, have been conducted to understand their molecular interactions. These analyses help in elucidating the properties of such compounds which can be crucial for pharmaceutical applications (Gotoh & Ishida, 2019).

Spectroscopic Characterization and Reactive Properties

Studies involving spectroscopic characterization and computational analysis of 8-nitroquinoline derivatives, closely related to 3-Chloro-8-nitroquinoline, have provided insights into their reactive properties. This includes analyses of IR, FT-Raman, and FT-NMR spectra, aiding in the understanding of their molecular behavior and potential applications in fields like materials science (Arjunan et al., 2011).

Non-Linear Optical Behavior

Research on derivatives of 8-hydroxyquinoline, a compound structurally similar to 3-Chloro-8-nitroquinoline, reveals potential non-linear optical (NLO) properties. Such properties are significant for the development of new NLO materials, which have applications in telecommunications and information processing (Sureshkumar et al., 2018).

Synthesis of Azo Dyes

Research into synthesizing new heteroarylazo dyes using derivatives of 8-hydroxyquinoline demonstrates the potential of these compounds in developing novel dyes with unique spectral properties. This has implications for industries like textiles and inks (Ashouri Mirsadeghi et al., 2022).

Corrosion Inhibition

Quinoline derivatives, including those related to 3-Chloro-8-nitroquinoline, have been found effective as corrosion inhibitors for metals like mild steel in acidic environments. This application is crucial in industrial settings to enhance the longevity and safety of metal structures (Lgaz et al., 2017).

Environmental Monitoring

Studies involving 8-nitroquinoline, closely related to 3-Chloro-8-nitroquinoline, have led to the development of voltammetric methods for determining biologically active compounds in environmental samples like drinking and river water. This has important implications for environmental monitoring and safety (Rumlová et al., 2015).

Anticancer Properties

Research on 3-nitroquinoline, structurally related to 3-Chloro-8-nitroquinoline, has identified its potential as a novel class of anticancer agents. This opens up new avenues for the development of effective cancer treatments (Li et al., 2008).

Fluorescent Probes

Quinoline-derived fluorescent complexes, including those related to 3-Chloro-8-nitroquinoline, have been explored for their potential as fluorescent probes. This has applications in ionic and biological probing and cell imaging, aiding in biomedical research and diagnostics (Mecca et al., 2016).

Safety And Hazards

The safety information for “3-Chloro-8-nitroquinoline” includes several hazard statements: H302, H312, H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and not getting the compound in eyes, on skin, or on clothing .

Future Directions

Quinoline and its derivatives, including “3-Chloro-8-nitroquinoline”, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research may focus on synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety. These are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .

properties

IUPAC Name

3-chloro-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-7-4-6-2-1-3-8(12(13)14)9(6)11-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURBIXAVAXWTEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00503344
Record name 3-Chloro-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00503344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-8-nitroquinoline

CAS RN

73868-16-3
Record name 3-Chloro-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00503344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
RH Baker, CJ Albisetti Jr, RM Dodson… - Journal of the …, 1946 - ACS Publications
In order to advance our knowledge of the effect of nuclear substituents on the antimalarial ac-tivity of 8-aminoquinolines it has been necessary to develop methods of synthesis of a …
Number of citations: 19 0-pubs-acs-org.brum.beds.ac.uk
FH CASE, S CATINO… - The Journal of Organic …, 1954 - ACS Publications
… Since the preparation of the necessary intermediate, 3-chloro-8-nitroquinoline by the … Thus under Skraup conditions, o-nitroaniline was converted in low yield to 3-chloro-8-nitroquinoline…
Number of citations: 14 0-pubs-acs-org.brum.beds.ac.uk
H Gershon, DD Clarke PhD, M Gershon - 1996 - research.library.fordham.edu
… It is apparent that among the 3,6-dihalo-8-nitroquinolines, 6-bromo-3-chloro8-nitroquinoline (2b) possesses significant antifungal activity, whereas the reverse isomer (2a) is almost …
Number of citations: 2 research.library.fordham.edu
H Gershon, DD Clarke, M Gershon - Monatshefte für Chemie/Chemical …, 1996 - Springer
… It is apparent that among the 3,6-dihalo-8-nitroquinolines, 6-bromo-3-chloro8-nitroquinoline (2b) possesses significant antifungal activity, whereas the reverse isomer (2a) is almost …
H Gershon, DD Clarke PhD - 1991 - research.library.fordham.edu
… The title compound was obtained from 8-nitroquinoline and NBS in acetic acid in the same manner as 3-chloro-8-nitroquinoline was prepared by chlorination with NCS. The yield of …
Number of citations: 42 research.library.fordham.edu
H Gershon, DD Clarke - Monatshefte für Chemie/Chemical Monthly, 1991 - Springer
… The title compound was obtained from 8-nitroquinoline and NBS in acetic acid in the same manner as 3-chloro-8-nitroquinoline was prepared by chlorination with NCS. The yield of …
R Daniels - 1974 - etheses.dur.ac.uk
Three fully chlorinated heterocyclic compounds, nonachloroacridine, nonachlorophenanthridine and nonachloro-7, 8-benzoquinoline, have been synthesised by direct chlorination of …
Number of citations: 6 etheses.dur.ac.uk
S Mehndiratta, MC Chen, YH Chao… - Journal of Enzyme …, 2021 - Taylor & Francis
A series of 3-subsituted quinolinehydroxamic acids has been synthesised and evaluated for their effect on human lung cancer cell line (A549), human colorectal cancer cell line (…
A OHTA, T KURIHARA, H ICHIMURA… - Chemical and …, 1979 - jstage.jst.go.jp
… 3-Chloro-8-nitroquinoline (XXVIII)~——A solution of NaNO2 (33.2 mg, 0.48 mmol) in water (2.6 ml) was added dropwise to a solution. of XXV II (85 mg, 0.48 mmol) in 15% HCl (1.7 ml) …
Number of citations: 4 www.jstage.jst.go.jp
DDM Kirt - 1983 - search.proquest.com
… by heating in sulfur dichloride to give 3-chloroquinoline (**6,75) and 3-chloro-8-nitroquinoline (12) respectively. However the treatment of XXIV with sulfur dichloride under similar …

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